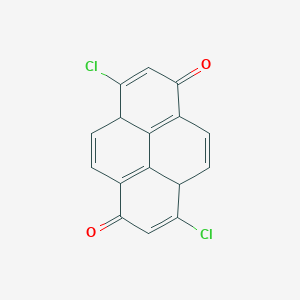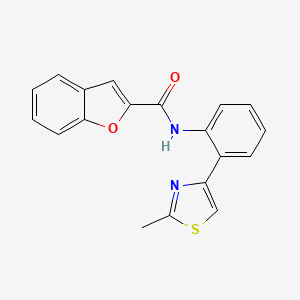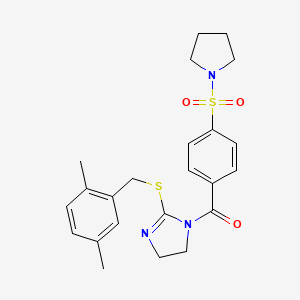
3,8-dichloropyrene-1,6(3aH,8aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,8-dichloropyrene-1,6(3aH,8aH)-dione is a chemical compound with the molecular formula C16H6Cl2O2. It is a polycyclic aromatic hydrocarbon (PAH) derivative that has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and biomedical research.
Scientific Research Applications
Engineering Aromatic Stacks in Confined Cavities
Discrete stacks of polarized aromatics like pyrene-4,5-dione were assembled in the cavities of organic-pillared coordination cages. This study demonstrates the ability to control the stacking of polarized aromatics, emphasizing the significance of dipole-dipole and pi-stacking interactions in materials science and engineering (Yamauchi et al., 2010).
Catalyzed Oxidation for Efficient Synthesis
The catalyzed oxidation of pyrene and disubstituted pyrenes with ruthenium(III) chloride and sodium periodate under mild conditions demonstrates an efficient pathway to synthesize pyrene-4,5-diones and tetraones. This research highlights the potential for developing new synthetic methods in organic chemistry (Hu, Zhang, & Harris, 2005).
Novel Compound Formation through Dehydrobromination
The treatment of certain dibromobicyclo compounds results in the formation of novel cyclopenta[b]pyran derivatives, showcasing the diversity of chemical reactions and the potential for discovering new compounds with unique properties (Byrne et al., 1999).
Oxidation of Environmental Pollutants by Enzymes
Research on the oxidation of polycyclic aromatic hydrocarbons by ligninase from Phanerochaete chrysosporium highlights a potential method for the bioremediation of environmental pollutants. This enzyme catalyzes the oxidation of compounds including pyrene, demonstrating the application of biotechnology in environmental cleanup efforts (Hammel, Kalyanaraman, & Kirk, 1986).
Corrosion Inhibition for Mild Steel
The synthesis and investigation of 1,8-dioxooctahydroxanthene derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution offer insights into the development of more effective and environmentally friendly corrosion inhibitors. This research could have implications for the protection of industrial materials and infrastructure (Maleki et al., 2016).
properties
IUPAC Name |
3,8-dichloro-3a,8a-dihydropyrene-1,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2O2/c17-11-5-14(20)10-4-2-8-12(18)6-13(19)9-3-1-7(11)15(10)16(8)9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQUXRYDCWDOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(C=CC4=C3C1C(=CC4=O)Cl)C(=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-dichloropyrene-1,6(3aH,8aH)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)


![Tert-butyl 3-[(4-carbamoylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2722816.png)


![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)
![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)
![N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2722823.png)

![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)
![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722829.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)
![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)